molecular formula C19H26F3N3O3 B13849763 Evogliptin-d9

Evogliptin-d9

Cat. No.: B13849763
M. Wt: 410.5 g/mol
InChI Key: LCDDAGSJHKEABN-BTDBNIATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evogliptin-d9 is a deuterated form of Evogliptin, an antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used primarily for the treatment of type 2 diabetes mellitus. This compound is designed to improve the pharmacokinetic properties of Evogliptin by replacing certain hydrogen atoms with deuterium, which can enhance the drug’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evogliptin-d9 involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Evogliptin-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Evogliptin-d9 has several scientific research applications, including:

Mechanism of Action

Evogliptin-d9 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion and decreases glucagon release. The molecular targets include the DPP-4 enzyme and incretin receptors. The pathways involved are primarily related to glucose metabolism and insulin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Evogliptin-d9

This compound is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated DPP-4 inhibitors. This can lead to better therapeutic outcomes and reduced side effects .

Properties

Molecular Formula

C19H26F3N3O3

Molecular Weight

410.5 g/mol

IUPAC Name

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one

InChI

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3

InChI Key

LCDDAGSJHKEABN-BTDBNIATSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N

Canonical SMILES

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N

Origin of Product

United States

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